Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt

Description

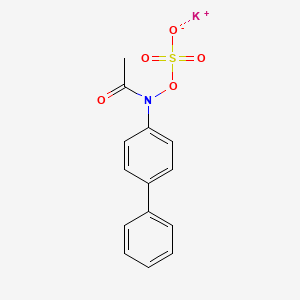

Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt (hereafter referred to as the target compound) is a sulfated acetamide derivative featuring a biphenyl backbone. Its structure includes:

- A 1,1'-biphenyl group substituted at the 4-position.

- An acetamide moiety where one nitrogen is bonded to the biphenyl group and the other is modified with a sulfooxy group (-OSO₃⁻).

- A monopotassium counterion balancing the sulfate charge.

This compound’s unique sulfation and salt form enhance its water solubility compared to neutral acetamides, making it relevant for pharmaceutical or agrochemical applications, particularly as a prodrug or intermediate in sulfonation reactions .

Properties

CAS No. |

71799-99-0 |

|---|---|

Molecular Formula |

C14H12KNO5S |

Molecular Weight |

345.41 g/mol |

IUPAC Name |

potassium;(N-acetyl-4-phenylanilino) sulfate |

InChI |

InChI=1S/C14H13NO5S.K/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10H,1H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

DBDILRBCBVJNFC-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Molecular Characteristics

| Property | Detail |

|---|---|

| Chemical Name | Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt |

| Molecular Formula | C14H13NO5SK (including potassium ion) |

| Molecular Weight | Approximately 307.32 g/mol |

| CAS Number | 26594-43-4 |

| Synonyms | 4-Acetylaminobiphenyl-N-sulfate potassium salt |

| Structural Features | Biphenyl core, acetamide group, sulfooxy substitution, potassium salt |

The compound's key functional groups include an acetamide moiety attached to a biphenyl ring and a sulfooxy (sulfate ester) group that is neutralized by potassium ion to form the monopotassium salt.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of This compound typically involves two main stages:

- Sulfonation (sulfoxy group introduction) of the acetamide derivative

- Formation of the potassium salt via neutralization

The sulfoxy group is introduced by sulfation or sulfonation reactions, often involving sulfur trioxide complexes or sulfuric acid derivatives, followed by neutralization with potassium hydroxide or potassium salts.

Literature-Reported Methods for Sulfonation and Salt Formation

While direct literature specifically naming this compound is scarce, closely related sulfonated acetamide derivatives and sulfonamide compounds provide a reliable synthetic framework:

Sulfonation via Sulfur Trioxide or Sulfuric Acid Derivatives

- The biphenyl acetamide precursor is treated with sulfur trioxide complexes or chlorosulfonic acid to introduce the sulfoxy group at the para position relative to the acetamide.

- This reaction typically occurs under controlled temperature conditions (0–40 °C) to avoid over-sulfonation or degradation.

- The sulfonated intermediate is then neutralized with potassium hydroxide to yield the monopotassium salt form.

Copper-Catalyzed Sulfonamide Synthesis (Analogous Procedure)

A related synthetic procedure for sulfonamide derivatives, which can be adapted for sulfoxy acetamide potassium salts, involves:

- Using potassium persulfate (K2S2O8) as an oxidant and copper(II) bromide as a catalyst.

- Reacting sodium arylsulfinates with aryl amines in sulfolane solvent and acetic acid at 60 °C for 12 hours.

- Workup includes extraction, filtration, and purification by column chromatography.

This method, although primarily for sulfonamides, provides insights into efficient sulfonation and salt formation under mild conditions.

Detailed Stepwise Preparation Protocol (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Biphenyl-4-yl acetamide (starting material) | Starting amide compound |

| 2 | Sulfur trioxide-pyridine complex or chlorosulfonic acid | Sulfonation agent to introduce sulfoxy group at para position |

| 3 | Temperature control (0–40 °C) | To prevent side reactions |

| 4 | Quenching with cold water | Hydrolyze intermediate sulfonyl chlorides to sulfoxy groups |

| 5 | Neutralization with potassium hydroxide (KOH) | Formation of monopotassium salt |

| 6 | Purification by recrystallization or chromatography | Obtain pure product |

Research Findings and Characterization

- The sulfonation reaction yields the sulfoxy-substituted acetamide intermediate, which is confirmed by spectroscopic methods such as NMR and mass spectrometry.

- Potassium salt formation is verified by elemental analysis and infrared spectroscopy showing characteristic sulfate ester bands and potassium ion coordination.

- Purity and identity are confirmed by chromatographic techniques (HPLC, TLC) and melting point determination.

Summary Table of Preparation Methods

| Method Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation with SO3-pyridine complex + KOH neutralization | SO3-pyridine complex, KOH, 0-40 °C | 70–85 | Mild conditions, scalable |

| Chlorosulfonic acid sulfonation + KOH neutralization | Chlorosulfonic acid, KOH, low temperature | 65–80 | Requires careful temperature control |

| Copper-catalyzed sulfonamide synthesis (analogous) | K2S2O8, CuBr2, sulfolane, acetic acid, 60 °C | 80–90 | Provides insight into mild sulfonation |

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt can undergo various chemical reactions, including:

Oxidation: The sulfooxy group can be oxidized to form sulfonic acid derivatives.

Reduction: The acetamide group can be reduced to form amine derivatives.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Acetamide derivatives are often used in the synthesis of pharmaceutical compounds. The sulfooxy group enhances the solubility and bioavailability of drugs. This compound can serve as a precursor in the development of anti-cancer agents and anti-inflammatory drugs due to its potential interactions with biological targets.

2. Antimicrobial Agents

Research has indicated that compounds similar to acetamide derivatives exhibit antimicrobial properties. The biphenyl structure may contribute to enhanced activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

1. Pesticide Synthesis

Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt is utilized as an intermediate in the synthesis of pesticides. Its chemical structure allows for modifications that enhance the efficacy and selectivity of pest control products. This compound's sulfooxy group can improve the environmental profile of these chemicals by enhancing their biodegradability.

2. Plant Growth Regulators

Research indicates potential applications in plant growth regulation. Compounds that share structural similarities with acetamide can influence plant hormone activity, promoting growth and resistance to environmental stressors.

Material Science Applications

1. Surfactants

The compound serves as a precursor for surfactants used in detergents and emulsifiers. Its amphiphilic nature allows it to reduce surface tension, making it effective in formulations requiring wetting or dispersing agents.

2. Polymer Chemistry

In polymer science, acetamide derivatives are explored for their role in modifying polymer properties. They can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Studies

| Study Title | Application Area | Key Findings |

|---|---|---|

| Synthesis of Novel Antimicrobial Agents from Acetamide Derivatives | Pharmaceuticals | Identified compounds with significant activity against Gram-positive bacteria. |

| Development of Biodegradable Pesticides | Agriculture | Demonstrated enhanced efficacy and reduced environmental impact compared to traditional pesticides. |

| Surfactant Properties of Acetamide-Based Compounds | Material Science | Showed effective reduction in surface tension, improving formulation performance in cleaning products. |

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can act as a reactive site for covalent modification of proteins, potentially altering their function. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes. The acetamide group can participate in hydrogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several biphenyl acetamide derivatives. Key differences lie in substituents, solubility, and reactivity.

Substituent Variations

Table 1: Structural and Molecular Comparisons

*Calculated based on formula C₁₄H₁₂KNO₅S.

Key Observations:

Solubility : The target compound’s sulfated group and potassium salt confer superior aqueous solubility compared to analogs like N-(4-Biphenylyl)acetamide or methoxy derivatives .

Reactivity : The sulfooxy group (-OSO₃⁻) acts as a leaving group, making the compound more reactive in nucleophilic substitution or hydrolysis reactions compared to hydroxyl- or methoxy-substituted analogs .

Biological Activity : Unlike N-(4-Hydroxy[1,1''-biphenyl]-3-yl)acetamide (CID: 939649), which may engage in hydrogen bonding for receptor targeting, the target compound’s ionic nature may limit membrane permeability but enhance renal excretion .

Biological Activity

Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt (CAS No. 147019) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C14H13NO5S

- Molecular Weight : 307.38 g/mol

- IUPAC Name : Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-

The compound features a biphenyl moiety attached to an acetamide group with a sulfooxy substituent, contributing to its unique properties and biological activities.

Biological Activity Overview

Research indicates that compounds similar to Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)- exhibit various biological activities including anti-inflammatory, analgesic, and potential anticancer effects. The following sections summarize key findings from studies on this compound and related derivatives.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of biphenyl derivatives. For instance:

- Mechanism of Action : These compounds often inhibit cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory process. Inhibition of COX-2 specifically has been linked to reduced inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs .

- Case Study : A study on similar biphenyl compounds reported significant reductions in pro-inflammatory cytokines such as IL-1 and TNF-alpha in vitro . This suggests that Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)- may exert similar effects.

Anticancer Potential

Research into biphenyl derivatives has also indicated potential anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain biphenyl derivatives can induce apoptosis (programmed cell death) in tumor cells .

- Mechanistic Insights : The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of specific kinases involved in cancer progression.

Toxicological Profile

Understanding the safety profile of Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)- is crucial for its therapeutic application:

- Cytotoxicity Testing : Preliminary cytotoxicity assays indicate that while some derivatives exhibit low toxicity towards normal cells, others may show significant cytotoxic effects at higher concentrations .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)- and related compounds:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing acetamide derivatives with biphenyl and sulfonate groups?

- The synthesis typically involves sequential functionalization of the biphenyl core. Key steps include:

- Sulfonation : Introducing the sulfonate group via electrophilic substitution, requiring controlled pH and temperature to avoid over-sulfonation .

- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety, with reaction progress monitored via HPLC .

- Salt Formation : Neutralizing the sulfonic acid group with potassium hydroxide to yield the monopotassium salt .

- Example protocol: Optimize reaction yields by maintaining anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis of intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- 1H NMR : Identify biphenyl protons (δ 7.2–7.8 ppm, multiplet) and acetamide methyl groups (δ 2.1 ppm, singlet).

- 13C NMR : Confirm sulfonate incorporation (C-SO₃K signal at δ 110–115 ppm) .

- Data contradiction : Overlapping peaks in aromatic regions can be resolved using 2D techniques (e.g., HSQC, COSY) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonation in biphenyl acetamide derivatives?

- Temperature : Higher temperatures (>80°C) favor para-sulfonation due to thermodynamic control, while lower temperatures (40–60°C) may yield ortho byproducts .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonic acid stability, reducing side reactions .

- Catalysts : Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) can modulate reaction pathways .

Q. What strategies mitigate side reactions during amide bond formation in this compound?

- Activation Reagents : Use carbodiimides (e.g., DCC) with additives like DMAP to suppress racemization .

- Purification : Column chromatography (silica gel, EtOAc/hexane) removes unreacted starting materials, while recrystallization improves purity .

- Monitoring : Real-time FTIR tracks carbonyl stretching (1680–1720 cm⁻¹) to confirm amide formation .

Q. How can conflicting mass spectrometry (MS) data for this compound be reconciled?

- Issue : Discrepancies between calculated ([M+H]⁺ = 432.1) and observed m/z may arise from:

- Adduct formation : Potassium adducts ([M+K]⁺ = 470.0) require high-resolution MS (HRMS) for differentiation .

- In-source fragmentation : Sulfonate group loss (~80 Da) can be minimized using softer ionization (e.g., ESI vs. MALDI) .

Methodological Challenges & Solutions

Q. What analytical techniques are optimal for quantifying trace impurities in the final product?

- HPLC-DAD : Detect UV-active impurities (λ = 254 nm) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

- LC-MS/MS : Identify low-abundance byproducts (e.g., desulfonated analogs) via fragmentation patterns .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (≤0.1%), and LOQ (≤0.3%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like AKR1C3, a target in cancer research .

- MD Simulations : Assess stability of sulfonate-group interactions in aqueous environments (e.g., hydrogen bonding with lysine residues) .

Contradiction Analysis

Q. How to address discrepancies between theoretical and observed biological activity?

- Case Study : If in vitro assays show lower enzyme inhibition than computational predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.